molecular formula C11H19N3O B14895246 2-Methyl-N-((3-methyl-1h-pyrazol-4-yl)methyl)pentanamide

2-Methyl-N-((3-methyl-1h-pyrazol-4-yl)methyl)pentanamide

Cat. No.: B14895246
M. Wt: 209.29 g/mol
InChI Key: CZJRGVXQGPORPZ-UHFFFAOYSA-N
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Description

2-Methyl-N-((3-methyl-1h-pyrazol-4-yl)methyl)pentanamide is a compound that belongs to the class of pyrazoles, which are heterocyclic compounds containing a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-((3-methyl-1h-pyrazol-4-yl)methyl)pentanamide typically involves the condensation of 3-methyl-1H-pyrazole-4-carbaldehyde with 2-methylpentanamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-((3-methyl-1h-pyrazol-4-yl)methyl)pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-N-((3-methyl-1h-pyrazol-4-yl)methyl)pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methyl-N-((3-methyl-1h-pyrazol-4-yl)methyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the nervous system . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of 2-Methyl-N-((3-methyl-1h-pyrazol-4-yl)methyl)pentanamide.

    2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde: Another pyrazole derivative with similar structural features.

    1-Methyl-1H-pyrazole-4-carboxamide: A related compound with different functional groups

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a pentanamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pentanamide

InChI

InChI=1S/C11H19N3O/c1-4-5-8(2)11(15)12-6-10-7-13-14-9(10)3/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

CZJRGVXQGPORPZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NCC1=C(NN=C1)C

Origin of Product

United States

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